Dec-9-en-1-ol;formic acid
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Overview
Description
Dec-9-en-1-ol;formic acid is a compound that combines the properties of both dec-9-en-1-ol and formic acid Dec-9-en-1-ol is an unsaturated alcohol with a ten-carbon chain and a double bond at the ninth position, while formic acid is the simplest carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-en-1-ol;formic acid typically involves the esterification of dec-9-en-1-ol with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dec-9-en-1-ol;formic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group in dec-9-en-1-ol can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond in dec-9-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in dec-9-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include dec-9-enal (aldehyde) and dec-9-enoic acid (carboxylic acid).
Reduction: The major product is decanol (saturated alcohol).
Substitution: The major products depend on the nucleophile used, such as dec-9-en-1-chloride (with Cl-) or dec-9-en-1-bromide (with Br-).
Scientific Research Applications
Dec-9-en-1-ol;formic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the metabolism of unsaturated alcohols.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Dec-9-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of reactive intermediates that can interact with cellular components. The double bond in dec-9-en-1-ol can also participate in addition reactions, which can modify the structure and function of biomolecules.
Comparison with Similar Compounds
Dec-9-en-1-ol;formic acid can be compared with other similar compounds, such as:
Dec-9-en-1-ol: This compound lacks the formic acid moiety and has different chemical properties and reactivity.
Formic acid: This compound lacks the dec-9-en-1-ol moiety and has different applications and biological effects.
Dec-9-enal: This compound is an aldehyde derived from the oxidation of dec-9-en-1-ol and has different reactivity and applications.
Properties
CAS No. |
90176-50-4 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
dec-9-en-1-ol;formic acid |
InChI |
InChI=1S/C10H20O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11;2-1-3/h2,11H,1,3-10H2;1H,(H,2,3) |
InChI Key |
DLWZEGLNDHEQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCO.C(=O)O |
Origin of Product |
United States |
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